molecular formula C₁₄H₂₆N₂O₂ B1140241 (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide CAS No. 213135-54-7

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide

Cat. No.: B1140241
CAS No.: 213135-54-7
M. Wt: 254.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is a complex organic compound belonging to the isoquinoline family This compound is characterized by its decahydroisoquinoline core, which is a fully saturated isoquinoline ring system, and a carboxamide functional group attached to the third carbon of the isoquinoline ring The presence of a 2-hydroxy-1,1-dimethylethyl group further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.

    Hydrogenation: The isoquinoline ring is then fully hydrogenated to form the decahydroisoquinoline core. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure of hydrogen gas.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the decahydroisoquinoline with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the 2-Hydroxy-1,1-Dimethylethyl Group: The final step involves the introduction of the 2-hydroxy-1,1-dimethylethyl group. This can be done through a nucleophilic substitution reaction where the hydroxyl group of the 2-hydroxy-1,1-dimethylethyl moiety reacts with a suitable leaving group on the isoquinoline core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for hydrogenation, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the 2-hydroxy-1,1-dimethylethyl moiety can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding ketone.

    Reduction: The major product would be the primary amine.

    Substitution: The major products would depend on the nucleophile used, such as alkyl halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological macromolecules. Its structural features make it a valuable tool for probing the binding sites of enzymes and receptors.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound could serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate for the production of high-value products.

Mechanism of Action

The mechanism of action of (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the isoquinoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4aS,8aS)-Decahydroisoquinoline: Lacks the carboxamide and 2-hydroxy-1,1-dimethylethyl groups, making it less complex and potentially less active biologically.

    N-(2-Hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide: Lacks the decahydroisoquinoline core, which may affect its overall stability and reactivity.

    (3S,4aS,8aS)-Decahydro-N-methyl-3-isoquinolinecarboxamide: Similar structure but with a methyl group instead of the 2-hydroxy-1,1-dimethylethyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

The uniqueness of (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide lies in its combination of a fully saturated isoquinoline core, a carboxamide functional group, and a 2-hydroxy-1,1-dimethylethyl moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4aS,8aS)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,9-17)16-13(18)12-7-10-5-3-4-6-11(10)8-15-12/h10-12,15,17H,3-9H2,1-2H3,(H,16,18)/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCQVDWVNKMOOB-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.